molecular formula C8H6BrIO2 B2535934 5-(Bromomethyl)-6-iodo-1,3-benzodioxole CAS No. 153254-99-0

5-(Bromomethyl)-6-iodo-1,3-benzodioxole

Cat. No. B2535934
CAS RN: 153254-99-0
M. Wt: 340.942
InChI Key: VRDLFDFGPIQUDK-UHFFFAOYSA-N
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Description

The compound 5-(Bromomethyl)-6-iodo-1,3-benzodioxole is a halogenated derivative of 1,3-benzodioxole, which is a chemical structure of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss this compound, they offer insights into related halogenated benzodioxoles and their chemical properties and applications.

Synthesis Analysis

The synthesis of halogenated benzodioxoles and their derivatives is a topic of interest in the field of organic chemistry. For instance, the preparation of phthalocyanines with benzylchalcogeno substituents from dibromo diethylbenzo trichalcogenoles demonstrates the potential for creating complex molecules from simpler halogenated precursors . Similarly, the CuI-catalyzed domino process to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters indicates that halogenated benzodioxoles could undergo further functionalization through catalytic processes .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of halogenated benzodioxoles. For example, the crystal structures of 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene have been elucidated, showing features like hydrogen bonding and pi-pi interactions . This suggests that the molecular structure of this compound could also be characterized by similar interactions.

Chemical Reactions Analysis

The reactivity of halogenated benzodioxoles can lead to various chemical transformations. The preparation of stable azidoiodinanes from benziodoxoles indicates that halogen atoms on the benzodioxole ring can be substituted with other functional groups, such as azide . This reactivity could be relevant for the synthesis of new derivatives of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzodioxoles are influenced by their molecular structure. For instance, the analysis of 5-bromo-5-nitro-1,3-dioxane (Bronidox) includes its chemicophysical properties and its role as an antimicrobial agent in cosmetics . This highlights the importance of understanding the properties of such compounds for their practical applications. The insecticidal activity of a methoxy-substituted benzodioxole against the Colorado potato beetle also demonstrates the biological activity that can be associated with these compounds .

Scientific Research Applications

Anticancer and Antibacterial Properties

5-(Bromomethyl)-6-iodo-1,3-benzodioxole derivatives demonstrate significant anticancer and antibacterial properties. A study found that certain derivatives in this class showed greater anticancer and antibacterial potency than standard reference compounds, cisplatin and cinoxacin, respectively. This highlights their potential as effective agents in treating cancer and bacterial infections (Gupta et al., 2016).

Synthetic Applications

These compounds have shown promise in the field of synthetic chemistry. For example, bromine migration in lithiated 4-bromo-2,2-difluoro-1,3-benzodioxoles has been achieved by protecting specific positions of the molecule, thus allowing for the creation of various derivatives after protodesilylation (Gorecka et al., 2004).

Cytostatic Activity

Research has also revealed that some derivatives of this compound have cytostatic activities, inhibiting the growth of cancer cells. This further supports their potential use in cancer therapy (De las Heras et al., 1979).

Antifungal Properties

These compounds have been synthesized and shown to possess antifungal properties. This expands their potential application in agriculture for protecting crops against fungal infections (Runru, 2013).

Alkylation of Nucleosides

Another significant application is in the field of nucleoside modification. Derivatives of this compound have been used for the synthesis of alkylating agents that modify nucleosides, which has implications in the development of novel pharmaceuticals (De las Heras et al., 1979).

Safety and Hazards

As with any chemical compound, handling “5-(Bromomethyl)-6-iodo-1,3-benzodioxole” would require appropriate safety measures. The specific hazards would depend on various factors, including the compound’s reactivity and toxicity .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise in a particular field (like medicinal chemistry or materials science), further studies might focus on optimizing its synthesis, exploring its reactivity, or investigating its mechanism of action .

properties

IUPAC Name

5-(bromomethyl)-6-iodo-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDLFDFGPIQUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CBr)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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